2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
説明
The compound 2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy group on the aromatic ring and a side chain containing a 1-methylpyrrole moiety linked to a morpholine ring via an ethyl bridge. Its design integrates heterocyclic motifs (pyrrole and morpholine) known to influence solubility, bioavailability, and target interactions .
特性
IUPAC Name |
2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-5-7-16(21)17(22-10-12-25-13-11-22)14-20-19(23)15-6-3-4-8-18(15)24-2/h3-9,17H,10-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRXYVTUMMURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Research Findings
- Temano-grel (): This platelet aggregation inhibitor demonstrates the importance of the pyrazole ring and morpholinylethoxy group in binding to platelet receptors. The morpholinylethoxy chain likely improves aqueous solubility compared to the target compound’s ethyl-morpholine linkage, which may alter pharmacokinetics .
- The morpholine ethyl chain, shared with the target compound, may mitigate this by providing polar interactions .
- CAS 369652-13-1 () : The absence of morpholine in this analog results in lower molecular weight and simpler structure, highlighting the morpholine’s role in the target compound’s stability and solubility .
- Phthalazinone Analog (CAS 4847-17-0): The phthalazinone moiety replaces the pyrrole group, suggesting divergent biological targets (e.g., kinases vs. platelet receptors) .
Therapeutic Implications
- The target compound’s pyrrole-ethyl-morpholine group may offer a novel binding profile compared to pyrazole-based analogs .
- Oncology: Compounds like V006-4736 () and phthalazinone derivatives () suggest benzamides can target kinases or apoptosis pathways. The target compound’s pyrrole-morpholine motif could modulate selectivity for cancer-related enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
